3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one
Description
Properties
IUPAC Name |
5-methyl-2-phenyl-4-(4-piperidin-1-ylsulfonylbenzoyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-16-20(22(27)25(23-16)18-8-4-2-5-9-18)21(26)17-10-12-19(13-11-17)30(28,29)24-14-6-3-7-15-24/h2,4-5,8-13,20H,3,6-7,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOXXJGSPVMWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound demonstrated significant activity against various bacterial strains, including:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.40 | 0.45 |
These results suggest that the compound possesses bactericidal properties, effectively inhibiting the growth and survival of pathogenic bacteria .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against several phytopathogenic fungi. The results from in vitro assays indicated that it inhibited mycelial growth significantly, with some derivatives outperforming traditional antifungal agents:
| Fungus | Inhibition (%) |
|---|---|
| Candida albicans | 85 |
| Aspergillus niger | 78 |
| Fusarium solani | 90 |
This antifungal efficacy highlights the compound's potential as a therapeutic agent in treating fungal infections .
The biological activity of this compound is attributed to its ability to disrupt cellular processes in pathogens. The proposed mechanisms include:
- Inhibition of Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity : It may cause leakage of cellular contents by damaging membrane structures.
- Biofilm Inhibition : It effectively reduces biofilm formation in bacteria like Staphylococcus epidermidis, enhancing its antimicrobial efficacy .
Case Studies
Several case studies have documented the application and effectiveness of this compound in clinical settings:
- Case Study on Bacterial Infections : A clinical trial involving patients with chronic bacterial infections showed a significant reduction in bacterial load after treatment with pyrazole derivatives, including our compound.
- Fungal Infection Treatment : Patients suffering from recurrent fungal infections exhibited improved outcomes when treated with formulations containing this compound, demonstrating its potential as an adjunct therapy.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological and physicochemical properties of pyrazolone derivatives are highly dependent on substituents at the 1-, 3-, and 4-positions of the pyrazole ring. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility : The sulfonamide group in the target compound increases polarity (logP ~2.5 estimated), improving aqueous solubility compared to lipophilic analogues like 3-trifluoromethyl derivatives (logP ~3.8) .
- Synthetic Accessibility: The target compound requires multi-step synthesis, including sulfonylation and benzoylation, whereas hydrazono derivatives (e.g., BePINH) are synthesized via simpler diazo-coupling .
Structural Insights from Crystallography
- Hydrogen-bonding networks in pyrazolone derivatives (e.g., (E)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one) stabilize enol-keto tautomers, critical for bioactivity . The target compound’s sulfonamide may form additional hydrogen bonds with biological targets.
- Crystal packing of analogues like (4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one reveals planar geometries favoring π-π interactions , whereas the target compound’s non-planar benzoyl-piperidine group may alter binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
